REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([O:15][CH2:16][CH2:17][OH:18])=[C:10]([Cl:19])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[C:21](OC(=O)C)(=[O:23])[CH3:22]>N1C=CC=CC=1>[C:1]([O:5][C:6]([NH:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([O:15][CH2:16][CH2:17][O:18][C:21](=[O:23])[CH3:22])=[C:10]([Cl:19])[CH:9]=1)=[O:20])([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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0.85 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)OCCO)Cl)=O
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Name
|
|
Quantity
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1.24 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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14 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture is stirred at room temperature for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent is removed under reduced pressure
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ethyl acetate
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Type
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WASH
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Details
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This solution is then washed twice with 5% aqueous hydrochloric acid, once with saturated aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution is dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=C(OCCOC(C)=O)C(=C1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |